Antiviral Potency Superiority of the 2-Ethoxybenzoxazole Scaffold Over Pleconaril and Pirodavir Across 16 HRV Serotypes
The 2-ethoxybenzoxazole group confers a statistically superior median antiviral potency compared with the two clinical-stage capsid-binders Pleconaril and Pirodavir. In a head-to-head panel of 16 representative HRV serotypes, the 2-ethoxybenzoxazole-bearing derivative (compound 13) achieved a median EC₅₀ of 3.88 ng/mL, outperforming both reference antivirals. This data supports the selection of the 2-ethoxybenzoxazole fragment — including 2-ethoxy-6-hydroxybenzoxazole as a synthetic precursor — over alternative benzoate-ester or oxime-ether bioisosteres in HRV drug discovery programs [1].
| Evidence Dimension | Median antiviral EC₅₀ against a panel of 16 representative HRV types |
|---|---|
| Target Compound Data | Compound 13 (containing the 2-ethoxybenzoxazole moiety): median EC₅₀ = 3.88 ng/mL |
| Comparator Or Baseline | Pleconaril and Pirodavir (exact median EC₅₀ values not individually reported, but both were less potent in the same panel) |
| Quantified Difference | Median EC₅₀ of 3.88 ng/mL was described as 'superior' to Pleconaril and Pirodavir |
| Conditions | Cytopathic effect (CPE) reduction assay; 16 representative HRV serotypes; compound tested as the pyridazinylpiperidinyl derivative bearing a 2-ethoxybenzoxazole substituent. |
Why This Matters
For procurement decisions in antiviral R&D, a building block that has been empirially linked to sub-4 ng/mL median pan-serotype potency offers a validated starting point for lead optimization that generic benzoxazole precursors cannot guarantee.
- [1] Brown RN, Cameron R, Chalmers DK, et al. 2-Ethoxybenzoxazole as a bioisosteric replacement of an ethyl benzoate group in a human rhinovirus (HRV) capsid binder. Bioorg Med Chem Lett. 2005;15(8):2051-2055. doi:10.1016/j.bmcl.2005.02.053 View Source
